2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine
Brand Name: Vulcanchem
CAS No.: 880361-81-9
VCID: VC7303157
InChI: InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-4-9-3/h6,9H,4-5H2,1-3H3
SMILES: CC1=CC(=NN1CCNC)C
Molecular Formula: C8H15N3
Molecular Weight: 153.229

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine

CAS No.: 880361-81-9

Cat. No.: VC7303157

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine - 880361-81-9

Specification

CAS No. 880361-81-9
Molecular Formula C8H15N3
Molecular Weight 153.229
IUPAC Name 2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine
Standard InChI InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-4-9-3/h6,9H,4-5H2,1-3H3
Standard InChI Key FWJJGNBLVKMBKU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine, reflects its core structure: a pyrazole ring with methyl groups at positions 3 and 5, connected to a methylethanamine side chain. Key identifiers include:

PropertyValue
CAS Registry Number880361-81-9
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.229 g/mol
SMILESCC1=CC(=NN1CCNC)C
InChI KeyFWJJGNBLVKMBKU-UHFFFAOYSA-N

The pyrazole ring’s planarity and electron-rich nitrogen atoms facilitate interactions with biological targets, while the methyl groups enhance lipophilicity, potentially improving membrane permeability.

Spectroscopic and Crystallographic Data

Although crystallographic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is unavailable, related pyrazole-silane compounds exhibit elongated Si–N bonds (e.g., 1.782 Å in (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane) . Such structural features influence reactivity and ligand-binding capabilities in metal complexes . For the target compound, computational modeling predicts a staggered conformation of the ethanamine chain relative to the pyrazole plane, optimizing steric and electronic interactions.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution between 3,5-dimethylpyrazole and N-methylethane-1,2-diamine derivatives. A generalized protocol involves:

  • Reaction Setup: Combining equimolar amounts of 3,5-dimethylpyrazole and N-methylethane-1,2-diamine in a polar aprotic solvent (e.g., tetrahydrofuran).

  • Catalysis: Adding a base such as triethylamine to deprotonate the pyrazole, enhancing nucleophilicity .

  • Workup: Filtering byproducts (e.g., ammonium salts) and purifying the product via vacuum distillation or column chromatography.

Yield optimization remains challenging due to competing side reactions, but reported yields for analogous pyrazole-amine syntheses range from 60% to 80% .

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectra for related compounds show distinct peaks for pyrazole ring protons (δ 6.0–6.5 ppm) and methyl groups (δ 1.5–2.5 ppm). Mass spectrometry (EI-MS) of the parent compound would likely display a molecular ion peak at m/z 153, corresponding to [M]⁺.

Comparative Analysis with Related Compounds

Pyrazole vs. Imidazole Derivatives

Unlike imidazoles, which often exhibit basicity at physiological pH, pyrazoles remain neutral, affecting their distribution in biological systems. This property may reduce off-target interactions, enhancing therapeutic indices.

Role of Substituents

Adding electron-withdrawing groups (e.g., nitro) to the pyrazole ring increases cytotoxicity but also elevates toxicity risks. In contrast, the methyl groups in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine balance lipophilicity and metabolic stability, making it a candidate for prodrug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator